![molecular formula C19H17FN4O3S2 B2776820 N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide CAS No. 951468-36-3](/img/structure/B2776820.png)
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide
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Overview
Description
Thiazolo[3,2-b][1,2,4]triazole is a class of compounds that has been synthesized and studied for various biological activities . The specific compound you’re asking about seems to be a derivative of this class, with additional functional groups attached.
Synthesis Analysis
An efficient and straightforward methodology for the preparation of novel functionalized thiazolo[3,2-b]triazole has been implemented with excellent yields via a one-pot catalyst-free procedure at room temperature by the reaction of dibenzoylacetylene and triazole derivatives .Molecular Structure Analysis
The molecular structure of thiazolo[3,2-b][1,2,4]triazole derivatives can be analyzed using techniques such as single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of thiazolo[3,2-b][1,2,4]triazole derivatives can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
- Researchers have investigated indole derivatives (of which this compound is a member) for their antiviral potential. For instance, 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives demonstrated inhibitory activity against influenza A virus . Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives exhibited potent antiviral effects against Coxsackie B4 virus.
- Specific indole derivatives, such as (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide, have demonstrated anti-inflammatory and analgesic activities. These compounds could be valuable in managing pain and inflammation .
- Infectious diseases remain a significant health challenge, necessitating the development of effective antibacterial agents. While specific studies on this compound are limited, the broader class of indole derivatives has shown promise in combating bacterial infections .
- Indole derivatives have been screened for antitubercular activity. Novel 1,2,4-triazole derivatives, including those containing indole scaffolds, were evaluated against Mycobacterium tuberculosis (MTB). These compounds could contribute to the fight against tuberculosis .
Antiviral Activity
Anti-Inflammatory and Analgesic Properties
Antibacterial Activity
Antitubercular Activity
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4O3S2/c1-27-14-6-8-15(9-7-14)29(25,26)21-11-10-13-12-28-19-22-18(23-24(13)19)16-4-2-3-5-17(16)20/h2-9,12,21H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTXFBQUMREEBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-methoxybenzenesulfonamide |
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